2,6-Dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol
Overview
Description
2,6-Dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol is a chemical compound that features a trifluoromethyl group and an oxadiazole ring. These structural elements are significant in various fields, including pharmaceuticals, agrochemicals, and materials science . The trifluoromethyl group, in particular, is known for its ability to enhance the biological activity and metabolic stability of compounds .
Scientific Research Applications
2,6-Dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol has several scientific research applications:
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing trifluoromethyl groups, are often used in pharmaceuticals and have a broad range of targets .
Mode of Action
Without specific information on this compound, it’s difficult to determine its exact mode of action. The trifluoromethyl group is known to significantly affect the biological activities of compounds .
Biochemical Pathways
Compounds with similar structures can affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group can affect the pharmacokinetics of a compound, including its bioavailability .
Result of Action
Compounds with similar structures can have a variety of effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For example, the pH of the environment can affect the ionization state of the compound, which can in turn affect its absorption and distribution .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the oxadiazole ring . The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate radical or nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol undergoes various chemical reactions, including:
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Various substituted phenols and oxadiazole derivatives.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline: Similar structure but with an aniline group instead of a phenol group.
2,6-Dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.
Uniqueness
2,6-Dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring, which together enhance its biological activity and stability . This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,6-dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-5-3-7(4-6(2)8(5)17)9-15-10(18-16-9)11(12,13)14/h3-4,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUYVBZOLSFUNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2=NOC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153168-59-3 | |
Record name | 2,6-dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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